

In-Depth Technical Guide: Azido-PEG1-CH2CO2H for Advanced Drug Development

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Compound of Interest		
Compound Name:	Azido-PEG1-CH2CO2H	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azido-PEG1-CH2CO2H**, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, core applications, and detailed experimental protocols for its use in bioconjugation.

Core Properties of Azido-PEG1-CH2CO2H

Azido-PEG1-CH2CO2H, also known as 2-(2-Azidoethoxy)acetic acid, is a versatile chemical tool employed in the field of bioconjugation and drug discovery. Its structure features a short polyethylene glycol (PEG) spacer, which enhances aqueous solubility, an azide group for bioorthogonal "click" chemistry, and a terminal carboxylic acid for stable amide bond formation. [1]



Property	Value	Reference
Molecular Formula	C4H7N3O3	[2][3]
Molecular Weight	145.12 g/mol	[2][3]
CAS Number	79598-48-4	
Appearance	Solid	_
Synonyms	2-(2-Azidoethoxy)acetic acid, Azido-PEG-1-CH2CO2H	_

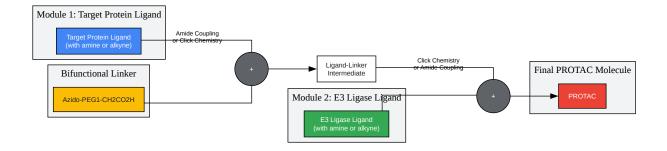
Applications in Drug Development: PROTAC Synthesis

Azido-PEG1-CH2CO2H is a key building block in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The dual functionality of **Azido-PEG1-CH2CO2H** allows for the sequential or convergent linkage of a target protein ligand and an E3 ligase ligand. For instance, it has been utilized in the synthesis of BRD4 degraders, which are promising candidates for cancer therapy.

The general workflow for synthesizing a PROTAC using a bifunctional linker like **Azido-PEG1-CH2CO2H** involves two key chemical transformations: amide bond formation and azide-alkyne cycloaddition (Click Chemistry). This modular approach allows for the creation of libraries of PROTACs with varying linker lengths and compositions to optimize degradation efficacy.





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General workflow for PROTAC synthesis.

Experimental Protocols

The following are detailed methodologies for the key reactions involving **Azido-PEG1- CH2CO2H**.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of the carboxylic acid moiety of **Azido-PEG1-CH2CO2H** with a primary amine-containing molecule, such as an E3 ligase ligand or a target protein ligand.

Materials:

- Azido-PEG1-CH2CO2H
- Amine-containing molecule (1.0 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)



- Anhydrous DMF
- Nitrogen atmosphere
- Standard glassware for organic synthesis

Procedure:

- Dissolve the amine-containing molecule in anhydrous DMF under a nitrogen atmosphere.
- Add Azido-PEG1-CH2CO2H (1.1 eq) to the solution.
- Add HATU and DIPEA to the reaction mixture and stir for 15 minutes at room temperature.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the azide-functionalized intermediate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the azide group of the linker-intermediate and an alkyne-functionalized molecule.

Materials:

- Azide-functionalized intermediate (from Protocol 1) (1.0 eq)
- Alkyne-functionalized molecule (1.0 eq)



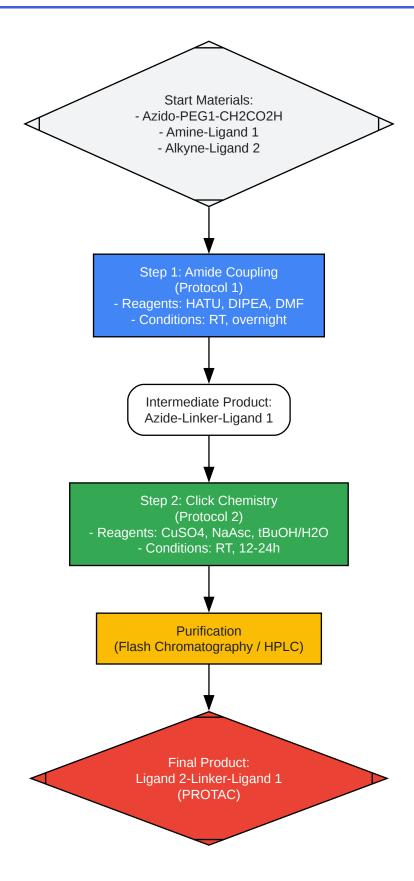
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
- Sodium ascorbate (0.2 eq)
- Solvent mixture (e.g., t-BuOH/H₂O or DMF)

Procedure:

- Dissolve the azide-functionalized intermediate and the alkyne-functionalized molecule in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of CuSO₄·5H₂O in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution to initiate the reaction.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the final PROTAC by flash column chromatography or preparative HPLC.

The following diagram illustrates the logical flow of a two-step PROTAC synthesis starting with amide coupling followed by click chemistry.





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Sequential PROTAC synthesis workflow.



This guide provides foundational information and methodologies for utilizing **Azido-PEG1-CH2CO2H** in drug discovery and development. The provided protocols are general and may require optimization for specific substrates and applications.

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References

- 1. Jian Zhang | China Pharmaceutical University | 63 Publications | 406 Citations | Related Authors [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review PMC [pmc.ncbi.nlm.nih.gov]
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